5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Description
Historical Context and Discovery Timeline
The discovery of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS: 94391-50-1) emerged from advancements in heterocyclic chemistry during the late 20th century. Early synthetic efforts focused on thiazolo-pyridine hybrids due to their structural resemblance to biologically active natural products. The compound was first synthesized in the early 2000s as part of efforts to develop novel kinase inhibitors and anticoagulant intermediates. A key breakthrough occurred in 2009, when researchers demonstrated a single-step synthesis route using chloronitropyridines and thioamides, enabling scalable production. By 2017, its role as a critical intermediate in the synthesis of Edoxaban—a direct oral anticoagulant—highlighted its pharmaceutical relevance.
Table 1: Key Milestones in Development
| Year | Development | Reference |
|---|---|---|
| 2009 | First single-step synthesis protocol | |
| 2017 | Identification as Edoxaban intermediate | |
| 2024 | Commercial availability for research |
Structural Significance in Heterocyclic Chemistry
The compound features a bicyclic framework comprising a thiazole ring fused to a partially saturated pyridine ring. Key structural attributes include:
- Fusion pattern : The thiazole ring connects at positions 4 and 5 to the pyridine ring, creating a planar, aromatic system conducive to π-π stacking interactions.
- Methyl substituent : The 5-methyl group enhances lipophilicity (cLogP ≈ 2.1–4.4), influencing solubility and membrane permeability.
- Tetrahydro modification : Partial saturation of the pyridine ring introduces conformational flexibility, enabling adaptive binding in biological targets.
Table 2: Structural Comparison with Related Heterocycles
The unique [4,5-c] fusion pattern distinguishes it from isomers like [5,4-c], particularly in electronic distribution and hydrogen-bonding capacity.
Research Objectives and Knowledge Gaps
Current research prioritizes three areas:
- Synthetic optimization : Improving yield (currently ~40–60%) via catalysts like Pd/C or microwave-assisted methods.
- Biological profiling : Preliminary studies suggest activity against Staphylococcus aureus (MIC: 12.5 μg/mL), but mechanistic details remain unclear.
- Material science applications : Exploration of its use in organic semiconductors due to extended π-conjugation.
Key Knowledge Gaps :
- Limited data on metabolic stability or cytochrome P450 interactions.
- Unclear structure-activity relationship (SAR) for non-pharmaceutical applications.
Table 3: Recent Studies and Findings
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-9-3-2-7-6(4-9)8-5-10-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTIJZLVPLULFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464000 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94391-50-1 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNS
- Molecular Weight : 154.24 g/mol
- CAS Number : 259809-24-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in cancer progression and other diseases. For instance, it may act as an inhibitor of activated coagulation factor X, suggesting potential use in thrombus-related diseases .
Anticancer Efficacy
Research has reported the following growth inhibition (GI) values for this compound against various cancer cell lines:
| Cell Line | GI (μM) |
|---|---|
| A549 (Lung Cancer) | 3.35 |
| HeLa (Cervical) | 6.72 |
| MCF7 (Breast Cancer) | 4.87 |
| NUGC (Gastric Cancer) | 25 |
These values indicate a promising anticancer profile compared to standard chemotherapeutic agents .
Toxicity Profile
In toxicological assessments using normal fibroblast cells (WI38), the compound exhibited a significantly lower toxicity profile compared to its effects on cancerous cells. The selectivity ratio suggests that it is approximately 400-fold less toxic to normal cells than to cancer cells .
Case Studies and Research Findings
- Study on Anticancer Compounds : A study published in MDPI highlighted the synthesis of various derivatives of thiazolo[4,5-c]pyridine and their evaluation against human cancer cell lines. The results indicated that modifications to the thiazole ring could enhance anticancer activity significantly .
- Mechanistic Insights : Research has suggested that the compound may mimic the action of established anticancer drugs by targeting ATP-binding sites on tyrosine kinase receptors, thus inhibiting pathways crucial for tumor growth and survival .
- Pharmacological Profiles : Comparative studies have shown that derivatives of thiazolo[4,5-c]pyridine demonstrate improved pharmacological profiles over traditional compounds due to their unique structural attributes and mechanisms of action .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of tetrahydrothiazolo[4,5-c]pyridine exhibit significant antidepressant effects. In a study where various derivatives were synthesized, compounds demonstrated reduced immobility times in forced swim tests (FST) and tail suspension tests (TST), suggesting their potential as antidepressants. One compound showed a 55.33% reduction in immobility compared to the control group, indicating strong antidepressant activity linked to serotonin receptor interactions .
Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant activity. Studies have shown that certain derivatives possess significant efficacy in models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The structure-activity relationship analysis revealed that specific substitutions enhance anticonvulsant effects, making these compounds promising candidates for treating epilepsy .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of thiazolo[4,5-c]pyridine derivatives have shown moderate activity against various pathogenic bacteria and fungi. Notably, some compounds exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM. These findings suggest potential applications in developing new antimicrobial agents .
Synthesis of Derivatives
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine typically involves multi-step chemical reactions that allow for the introduction of various substituents to enhance biological activity. The following table summarizes common synthetic routes and their outcomes:
| Synthetic Route | Key Steps | Outcome |
|---|---|---|
| Route A | Cyclization of thiazole with pyridine derivatives | Antidepressant activity confirmed |
| Route B | Alkylation reactions to introduce methyl groups | Enhanced anticonvulsant properties |
| Route C | Substitution reactions for introducing halogens | Improved antimicrobial efficacy |
Case Study: Antidepressant Evaluation
In a controlled study, a series of 5-aryl-4,5-dihydrotetrazolo derivatives were synthesized and evaluated for antidepressant activity using behavioral tests in mice. The findings indicated that specific structural modifications led to enhanced interaction with serotonin receptors, supporting the hypothesis that these compounds could serve as effective antidepressants .
Case Study: Anticonvulsant Screening
Another study focused on the anticonvulsant potential of various thiazolo derivatives through rigorous testing in animal models. The results highlighted several compounds with significant protective effects against seizures, suggesting their viability as therapeutic agents for epilepsy management .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Research Findings
- Factor Xa Inhibition : The parent compound’s IC₅₀ for Factor Xa inhibition is <10 nM , outperforming isoxazolo derivatives by ~20-fold due to sulfur’s stronger hydrophobic interactions .
- Thermodynamic Studies: Water displacement in Factor Xa’s active site contributes significantly to the binding energy (−ΔG = 12.3 kcal/mol) of the thiazolo core, a feature less pronounced in imidazo analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine generally involves constructing the thiazolo[4,5-c]pyridine ring system by cyclization reactions starting from piperidone derivatives or protected aminopyridines, followed by functional group transformations such as methylation, bromination, cyanation, and hydrolysis to afford the target compound or its derivatives.
Key Preparation Routes
Cyclization of Piperidone Derivatives with Sulfur Sources
- Starting Material: Piperidone derivatives
- Reagents: Phosphorus sulfide or sulfur powder and cyanamide
- Process:
- The piperidone derivative is treated with phosphorus sulfide to form the thiazole ring fused to the pyridine ring.
- Alternatively, protected piperidone is reacted with sulfur powder and cyanamide in the presence of a secondary amine catalyst to form 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
- Advantages: Efficient ring formation with relatively inexpensive starting materials.
- References: US Patent US8058440B2
Bromination and Methylation
- Intermediate: 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- Reagents: Copper(II) bromide and alkyl nitrite for bromination; formaldehyde and triacetoxysodium borohydride for methylation at the 5-position
- Process:
- Bromination at the 2-position is achieved using copper bromide(II) and alkyl nitrite.
- The 5-position methyl group is introduced via reductive methylation using formaldehyde and triacetoxysodium borohydride.
- Note: Bromination can also be performed without copper bromide(II) under certain conditions.
- References: US Patent US8058440B2
Cyanation and Hydrolysis to Carboxylic Acid Derivatives
- Intermediate: 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- Reagents: Metal cyanides (e.g., sodium or potassium cyanide), aqueous alkali metal hydroxide (e.g., lithium hydroxide)
- Process:
- Cyanation of the bromo compound to form 2-cyano-5-methyl derivative by reaction with metal cyanide (preferably 1–3 equivalents, optimally 1.5 equivalents) in an inert solvent such as N,N-dimethylacetamide at 140–160 °C for 13–20 hours.
- The cyano group is then hydrolyzed under alkaline conditions (e.g., lithium hydroxide in ethanol-water mixture at 40–70 °C for 5–10 hours) to yield 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid or its salts.
- Isolation: The product can be isolated as hydrochloride or other acid salts by acidification.
- References: US Patent US8058440B2, ChemicalBook
Reaction Conditions and Solvents
| Step | Solvent(s) | Temperature Range | Reaction Time | Notes |
|---|---|---|---|---|
| Cyanation | N,N-Dimethylacetamide (preferred), DMF, DMSO, benzene, toluene | 140–160 °C | 13–20 hours | Aromatic hydrocarbons like toluene preferred for extraction |
| Hydrolysis | Ethanol, methanol, 2-propanol, acetone, acetonitrile (ethanol preferred) | 40–70 °C | 5–10 hours | Alkali metal hydroxides used (LiOH preferred) |
| Bromination | Not specifically limited | Ambient to moderate temps | Not specified | Copper bromide(II) and alkyl nitrite used |
| Methylation | Not specifically limited | Ambient to moderate temps | Not specified | Formaldehyde and triacetoxysodium borohydride used |
Industrial and Laboratory Scale Considerations
- The process allows for fewer synthetic steps and uses inexpensive starting materials, improving industrial scalability.
- Isolation of intermediates as stable acid salts facilitates purification and handling.
- The choice of solvents and reaction conditions is optimized to balance yield, purity, and environmental/safety considerations.
- The synthetic route is adaptable to produce various derivatives for pharmaceutical research, especially FXa inhibitors like Edoxaban intermediates.
- The use of secondary amines as catalysts in ring formation and the avoidance of heavy metal catalysts in some steps enhance the sustainability of the process.
- References: US Patent US8058440B2, ChemicalBook
Summary Table of Preparation Steps
| Step No. | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Key Notes |
|---|---|---|---|---|
| 1 | Piperidone derivative | Phosphorus sulfide or sulfur powder + cyanamide + secondary amine catalyst | 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Ring formation step |
| 2 | Compound from Step 1 | CuBr2 + alkyl nitrite (bromination) | 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Bromination at 2-position |
| 3 | Compound from Step 2 | Formaldehyde + triacetoxysodium borohydride (methylation) | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Methylation at 5-position |
| 4 | Compound from Step 3 | Metal cyanide (1–3 equiv), N,N-dimethylacetamide, 140–160 °C, 13–20 h | 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Cyanation step |
| 5 | Compound from Step 4 | LiOH (aqueous), ethanol, 40–70 °C, 5–10 h | 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (or salt) | Hydrolysis to carboxylic acid derivative |
Additional Research Findings
- X-ray crystallographic studies of derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have revealed specific binding modes relevant for FXa inhibition, highlighting the importance of the methyl group and ring conformation in biological activity.
- The synthetic methods described support the production of intermediates for anticoagulants such as Edoxaban, demonstrating the pharmaceutical relevance of these preparation routes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of thiazole and pyridine precursors. For example, a thiazole derivative reacts with a pyridine derivative under catalytic conditions (e.g., acid or base catalysis) to form the fused heterocyclic core. Optimization includes solvent selection (polar aprotic solvents like DMF), temperature control (80–120°C), and catalyst screening (e.g., p-toluenesulfonic acid for cyclization efficiency) .
- Data Note : Yields can vary from 40% to 75% depending on substituent compatibility. Contradictions in reported molecular weights (234.7 g/mol vs. 198.24 g/mol) highlight the need for rigorous analytical validation .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodology :
- NMR : - and -NMR confirm regiochemistry and substituent positions (e.g., methyl group at position 5).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry : High-resolution MS (HRMS) resolves molecular weight discrepancies and validates derivatives .
Advanced Research Questions
Q. What strategies are employed to design derivatives with improved pharmacokinetic profiles?
- Methodology :
- Functional Group Modifications : Introduce hydrophilic groups (e.g., carboxylic acids) to enhance solubility. For example, this compound-2-carboxylic acid derivatives show improved bioavailability .
- Prodrug Approaches : Esterification of carboxylic acid groups (e.g., ethyl esters) to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
- Case Study : Naphthamide and benzamide derivatives exhibit prolonged half-lives in pharmacokinetic studies due to reduced hepatic clearance .
Q. How do structural modifications impact biological activity in antimicrobial and anticancer studies?
- Methodology :
- SAR Analysis : Systematic substitution at positions 2 and 5 (e.g., bromo, methyl, or benzyl groups) correlates with activity. For instance, 2-bromo derivatives show enhanced antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) .
- Enzyme Assays : Target-specific inhibition (e.g., kinase or protease assays) identifies mechanisms. The thiazolo-pyridine scaffold inhibits PI3Kδ with IC values <100 nM in cancer cell lines .
- Contradiction : Some derivatives exhibit cytotoxicity in normal cells (e.g., HEK293), necessitating selectivity index calculations .
Q. What in vivo models are used to evaluate therapeutic potential, and how are pharmacokinetic-pharmacodynamic (PK-PD) relationships analyzed?
- Methodology :
- Rodent Models : Efficacy in xenograft models (e.g., HCT-116 colon cancer) with oral dosing (10–50 mg/kg/day). Plasma concentration-time profiles are generated via LC-MS/MS .
- PK-PD Modeling : Non-linear mixed-effects modeling (NONMEM) links exposure (AUC) to tumor growth inhibition.
- Challenge : Low bioavailability (<20% in rats) for unmodified derivatives requires formulation optimization (e.g., nanoemulsions) .
Data Analysis and Validation
Q. How can researchers resolve contradictions in reported molecular weights and structural data?
- Methodology : Cross-validate using:
- X-ray Crystallography : Resolves regiochemistry ambiguities (e.g., thiazole vs. oxazole ring fusion) .
- PubChem/CAS Data : Compare experimental HRMS and NMR with computational predictions (e.g., InChI key validation) .
Methodological Best Practices
Q. What computational tools are recommended for predicting binding modes and off-target effects?
- Approach :
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., PARP-1).
- QSAR Models : Use descriptors like logP and polar surface area to predict ADMET properties .
- Limitation : False positives in docking require experimental validation via SPR (surface plasmon resonance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
